5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one
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Overview
Description
5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused with an oxazole ring. This particular compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 3rd and 7th positions on the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst, such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]), under reflux conditions in water. This method yields the desired benzoxazole derivative with high efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable and eco-friendly synthetic routes. These methods may involve the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance reaction efficiency and selectivity. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The benzoxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nucleophiles, or electrophiles can be used to substitute the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities.
Biological Studies: It serves as a probe for studying biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Iodo-1,3-benzoxazol-2(3H)-one: Similar in structure but with the iodine atom at the 6th position.
5,6-Dichloro-1,3-benzoxazol-2(3H)-one: Contains chlorine atoms at the 5th and 6th positions.
3-Benzyl-3H-benzoxazol-2-one: Features a benzyl group at the 3rd position.
Uniqueness
5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and biological activity. The presence of the iodine atom can enhance the compound’s ability to participate in substitution reactions, while the methyl groups can affect its steric and electronic properties .
Properties
CAS No. |
882882-83-9 |
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Molecular Formula |
C9H8INO2 |
Molecular Weight |
289.07 g/mol |
IUPAC Name |
5-iodo-3,7-dimethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8INO2/c1-5-3-6(10)4-7-8(5)13-9(12)11(7)2/h3-4H,1-2H3 |
InChI Key |
FQTOFLONPNLWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=O)N2C)I |
Origin of Product |
United States |
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